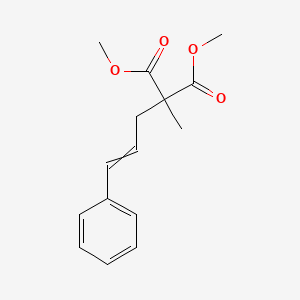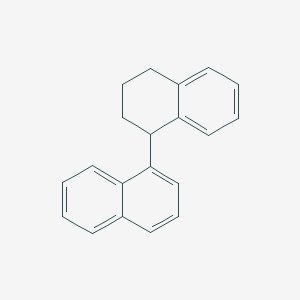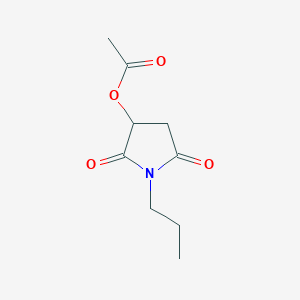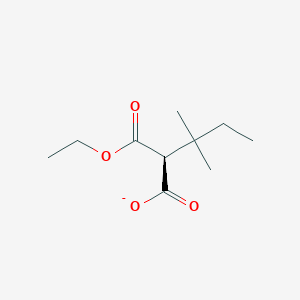
Dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate is an organic compound with a complex structure that includes a phenyl group and a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate typically involves the condensation of dimethoxypropiophenone with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of ethanol and water, and the mixture is stirred at room temperature for several days .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism by which dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate exerts its effects involves interactions with various molecular targets. The compound can participate in reactions that alter its structure and function, leading to the formation of new products with different properties. The exact pathways and targets depend on the specific reactions and conditions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one: This compound has a similar structure but includes methoxy groups on the phenyl ring.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another structurally similar compound with a naphthalene ring.
2-Propen-1-ol, 3-phenyl-:
Uniqueness
Dimethyl methyl(3-phenylprop-2-en-1-yl)propanedioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various reactions and form diverse products makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
189884-53-5 |
|---|---|
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
dimethyl 2-methyl-2-(3-phenylprop-2-enyl)propanedioate |
InChI |
InChI=1S/C15H18O4/c1-15(13(16)18-2,14(17)19-3)11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3 |
Clé InChI |
MWVNJPXCTNQVBS-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=CC1=CC=CC=C1)(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diphenyl [amino(4-nitrophenyl)methyl]phosphonate](/img/structure/B12570067.png)

![2,4-Dioxabicyclo[1.1.0]but-1(3)-ene](/img/structure/B12570073.png)
![3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B12570074.png)
![(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide](/img/structure/B12570076.png)

![2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12570086.png)

![N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide](/img/structure/B12570102.png)


